2-[(n-Pentyloxy)methyl]benzaldehyde
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Overview
Description
2-[(n-Pentyloxy)methyl]benzaldehyde is an organic compound with the molecular formula C13H18O2. It is characterized by the presence of a benzaldehyde group substituted with a pentyloxy methyl group. This compound is primarily used in scientific research and as an intermediate in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(n-Pentyloxy)methyl]benzaldehyde typically involves the reaction of benzaldehyde with pentyloxy methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and flow rates ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(n-Pentyloxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pentyloxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-[(n-Pentyloxy)methyl]benzoic acid.
Reduction: 2-[(n-Pentyloxy)methyl]benzyl alcohol.
Substitution: 2-[(n-Pentyloxy)methyl]benzylamine or 2-[(n-Pentyloxy)methyl]benzylthiol.
Scientific Research Applications
2-[(n-Pentyloxy)methyl]benzaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study the interactions of aldehyde-containing compounds with biological macromolecules.
Medicine: As a starting material for the synthesis of potential pharmaceutical agents.
Industry: As a precursor in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(n-Pentyloxy)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of Schiff bases or other adducts. These interactions can modulate the activity of enzymes and other proteins, thereby affecting various cellular processes .
Comparison with Similar Compounds
2-[(n-Pentyloxy)methyl]benzaldehyde can be compared with other similar compounds such as:
2-[(n-Butyloxy)methyl]benzaldehyde: Similar structure but with a butyloxy group instead of a pentyloxy group.
2-[(n-Hexyloxy)methyl]benzaldehyde: Similar structure but with a hexyloxy group instead of a pentyloxy group.
2-[(n-Octyloxy)methyl]benzaldehyde: Similar structure but with an octyloxy group instead of a pentyloxy group.
The uniqueness of this compound lies in its specific pentyloxy substitution, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
2-(pentoxymethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-6-9-15-11-13-8-5-4-7-12(13)10-14/h4-5,7-8,10H,2-3,6,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNFFHMZHHQPDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1=CC=CC=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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